molecular formula C11H11N3O2 B12854769 Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate

Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate

Cat. No.: B12854769
M. Wt: 217.22 g/mol
InChI Key: FWYPHHYNYOBQAM-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate is a heterocyclic compound that features both imidazole and pyridine rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring, in particular, is a common motif in many biologically active molecules, including histidine and histamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromo-4-(1H-imidazol-1-yl)pyridine-2-carboxylate with a base to induce cyclization. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate
  • Ethyl 4-(1H-imidazol-1-yl)benzoate
  • Ethyl 2-(1H-imidazol-1-yl)benzoate

Uniqueness

Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate is unique due to the specific positioning of the imidazole and pyridine rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-imidazol-1-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(3-4-13-10)14-6-5-12-8-14/h3-8H,2H2,1H3

InChI Key

FWYPHHYNYOBQAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)N2C=CN=C2

Origin of Product

United States

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